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Compound of Interest

Compound Name: 2-Cyano-5-hydroxymethylpyridine

Cat. No.: B1340473

An In-depth Technical Guide to the Spectral Analysis of 2-Cyano-5-hydroxymethylpyridine

Abstract

This guide provides a comprehensive technical overview of the analytical techniques used to
characterize 2-Cyano-5-hydroxymethylpyridine (CAS No. 58553-48-3), a key heterocyclic
building block in pharmaceutical and materials science research.[1] We delve into the core
spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS)—that are essential for the structural elucidation and purity confirmation of
this compound. This document is intended for researchers, scientists, and drug development
professionals, offering not just raw data, but a foundational understanding of the spectral
features, the rationale behind experimental protocols, and expert interpretation of the results.

Molecular Structure and Spectroscopic Overview

2-Cyano-5-hydroxymethylpyridine is a disubstituted pyridine ring containing a nitrile (-C=N)
group at the 2-position and a hydroxymethyl (-CH20H) group at the 5-position. Its molecular
formula is C7HeN20, with a molecular weight of approximately 134.14 g/mol .[2] The unique
electronic environment created by the electron-withdrawing nitrile group and the electron-
donating hydroxymethyl group, combined with the inherent aromaticity of the pyridine ring,
gives rise to a distinct spectroscopic "fingerprint." Understanding this fingerprint is paramount
for confirming the molecule's identity and purity.

Caption: Molecular structure of 2-Cyano-5-hydroxymethylpyridine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. For 2-Cyano-5-hydroxymethylpyridine, both *H and 3C NMR provide
unambiguous evidence for its structure.

Expertise & Experience: Experimental Protocol Design

The choice of solvent and instrument parameters is critical for acquiring high-quality NMR data.
Experimental Protocol: NMR Sample Preparation and Acquisition

o Sample Preparation: Dissolve 5-10 mg of 2-Cyano-5-hydroxymethylpyridine in
approximately 0.7 mL of a deuterated solvent, such as Dimethyl Sulfoxide-de (DMSO-ds) or
Chloroform-d (CDCIs). DMSO-ds is often preferred for its ability to solubilize polar
compounds and slow the exchange of the hydroxyl proton, allowing for its observation.[3]

e Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

e Tuning and Locking: Tune the probe for 1H and 13C frequencies and lock onto the deuterium
signal of the solvent.

o Shimming: Shim the magnetic field to achieve optimal homogeneity, ensuring sharp,
symmetrical peaks.

e 1H NMR Acquisition:
o Pulse Program: Standard single-pulse ('zg30").
o Spectral Width: ~16 ppm, centered around 8 ppm.
o Acquisition Time: 2-4 seconds.
o Relaxation Delay: 2 seconds.
o Number of Scans: 16 scans are typically sufficient for a sample of this concentration.[3]

e 13C NMR Acquisition:
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o Pulse Program: Proton-decoupled single-pulse ('zgpg30').
o Spectral Width: ~200 ppm, centered around 110 ppm.

o Number of Scans: 1024-4096 scans are required due to the low natural abundance of 13C.

[3]

» Data Processing: Apply Fourier transform, phase correction, and baseline correction to the
acquired Free Induction Decay (FID).

Predicted 'H NMR Spectral Data

The predicted *H NMR spectrum reflects the distinct electronic environments of the protons.
The electron-withdrawing nitrile group deshields adjacent protons (shifts them downfield), while
the hydroxymethyl group has a more localized effect.

Predicted Coupling
Proton . . T :
. Chemical Shift  Multiplicity Constant (J, Integration
Assighment
(3, ppm) Hz)
Singlet (s) or ~2.0 (if coupled
H6 ~8.8 glet (s) ( P 1H
Doublet (d) to H4)
Doublet of
H4 ~8.0 ~8.0, 2.0 1H
Doublets (dd)
H3 ~7.8 Doublet (d) ~8.0 1H
5.0-6.0 Broad Singlet (br
-OH _ - 1H
(variable) S)
-CHz- ~4.7 Singlet (s) - 2H

Note: Predictions are based on analysis of similar structures and standard chemical shift
tables. Solvent is assumed to be DMSO-de.

Trustworthiness: Interpretation of the *H NMR Spectrum
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e Aromatic Region (7.5-9.0 ppm): The three distinct signals confirm a trisubstituted pyridine

ring. The proton at the 6-position (H6), being ortho to the nitrogen and meta to the nitrile, is

expected to be the most downfield. The coupling pattern (dd for H4, d for H3) is

characteristic of this substitution pattern.

o Methylene Protons (-CHz-): The singlet at ~4.7 ppm integrating to 2H is definitive for the

hydroxymethyl group's methylene protons.

o Hydroxyl Proton (-OH): A broad, exchangeable proton signal confirms the presence of the

alcohol. Its chemical shift is highly dependent on solvent, concentration, and temperature.[4]

Predicted **C NMR Spectral Data

The 13C NMR spectrum provides a count of unique carbon environments and confirms the

presence of the nitrile and alcohol functionalities.

Carbon Assignment

Predicted Chemical Shift (6, ppm)

c4 ~152
C6 ~150
C5 ~140
C3 ~128
c2 ~135
C=N ~117
-CHa- ~62

Note: Predictions are based on additivity rules and data from analogous compounds.[5]

Authoritative Grounding: Interpretation of the 13C NMR Spectrum

o Aromatic & Heteroaromatic Carbons (120-155 ppm): Five distinct signals in this region are

expected for the pyridine ring carbons. The carbon bearing the nitrile group (C2) and the

carbons adjacent to the nitrogen (C2, C6) are readily identifiable.
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« Nitrile Carbon (-C=N): The signal around 117 ppm is characteristic of a nitrile carbon,
providing strong evidence for this functional group.[6]

 Aliphatic Carbon (-CHz-): The upfield signal at ~62 ppm is unequivocally assigned to the
carbon of the hydroxymethyl group.

Molecular Structure
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Caption: Correlation of molecular structure to predicted NMR signals.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable, rapid technique for identifying the functional groups present
in a molecule. The spectrum provides direct evidence for the hydroxyl, nitrile, and aromatic
components of the target compound.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

¢ Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by
wiping it with a solvent such as isopropanol and allowing it to dry completely.

e Background Scan: Perform a background scan to capture the spectrum of the ambient
environment (air), which will be automatically subtracted from the sample spectrum.[7]
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» Sample Application: Place a small amount of the solid 2-Cyano-5-hydroxymethylpyridine
powder directly onto the ATR crystal.

e Pressure Application: Lower the pressure arm to ensure firm and even contact between the
sample and the crystal.

o Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over the range
of 4000-400 cm~1.

(StanAnalysisHl. Clean ATR CrystaHZ. Collect BackgroundH3. Apply SampleH4. Acquire SpectrumHS. Interpret Bands Structure Confirmed

Click to download full resolution via product page

Caption: Standard workflow for IR analysis using an ATR accessory.

Predicted IR Spectral Data

Each functional group in the molecule absorbs IR radiation at a characteristic frequency.

Wavenumber . . . .

(cm-1) Vibration Type Intensity Functional Group
3500 - 3200 O-H stretch Strong, Broad Alcohol (-OH)

3100 - 3000 C-H stretch Medium Aromatic (Pyridine)
2950 - 2850 C-H stretch Medium Aliphatic (-CH-2)
2240 - 2220 C=N stretch Medium, Sharp Nitrile (-C=N)

1600 - 1450 C=C, C=N stretch Medium-Strong Aromatic Ring

1080 - 1040 C-O stretch Strong Primary Alcohol

Interpretation Insights

e The presence of a strong, broad absorption band in the 3200-3500 cm~* region is definitive
proof of the hydroxyl group, with the broadness resulting from hydrogen bonding.[8]
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e Asharp, distinct peak around 2230 cm~1 is one of the most reliable indicators for the nitrile
(C=N) functional group.[9]

e The combination of aromatic C-H stretches above 3000 cm~* and ring stretching vibrations in
the 1450-1600 cm~1 "fingerprint region" confirms the pyridine core.[10]

e Astrong C-O stretching band around 1050 cm~? corroborates the primary alcohol
functionality.[8]

Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound and offers structural clues through
the analysis of fragmentation patterns.

Experimental Protocol: Electrospray lonization (ESI) MS

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent
like methanol or acetonitrile.

e Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10
puL/min).

« lonization: Use a positive ion mode ([M+H]*) as the pyridine nitrogen is readily protonated.
Set the capillary voltage to an appropriate value (e.g., 3-4 kV) to induce electrospray.

o Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 Da).
For high-resolution mass spectrometry (HRMS), an Orbitrap or FT-ICR analyzer can be used
to confirm the elemental composition.[11]

Predicted Mass Spectrum Data
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m/z Value lon Interpretation

Protonated molecular ion. The

exact mass confirms the

135.0558 [M+H]* .

elemental composition

C7H7N20,

Molecular ion (less common in
134.0480 [M]*

ESI).

Loss of a water molecule from
117.0453 [M+H - H20]*

the hydroxymethyl group.

Loss of the hydroxymethyl
104.0402 [M+H - CH20H]* radical (less likely) or CH20
followed by H rearrangement.

Interpretation Insights The primary role of MS in this context is to confirm the molecular weight.
Observing a protonated molecular ion at m/z 135.0558 with high-resolution instrumentation
provides extremely strong evidence for the C7HsN20 formula.[12] The fragmentation pattern,
such as the characteristic loss of water (18 Da) from the alcohol, further supports the proposed
structure.

Conclusion

The structural characterization of 2-Cyano-5-hydroxymethylpyridine is definitively achieved
through a synergistic application of NMR, IR, and MS techniques. NMR spectroscopy
elucidates the precise C-H framework and connectivity. IR spectroscopy provides rapid
confirmation of the key nitrile and hydroxyl functional groups. Finally, mass spectrometry
validates the molecular formula and overall molecular weight. Together, these spectral data
form a self-validating system that provides an unambiguous confirmation of the molecule's
identity and purity, which is an absolute requirement for its application in research and
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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